molecular formula C7H5F3O B1440364 2-(Difluoromethyl)-4-fluorophenol CAS No. 1214326-61-0

2-(Difluoromethyl)-4-fluorophenol

Cat. No. B1440364
CAS RN: 1214326-61-0
M. Wt: 162.11 g/mol
InChI Key: RZROIDZMOBRNND-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)-4-fluorophenol” is a chemical compound that falls under the category of difluoromethylated compounds. Difluoromethylation is a field of research that has seen significant advancements, particularly in processes based on X–CF2H bond formation . The CF2H group substitutions can have a positive impact on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen numerous developments. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical and cross-coupling methods . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .

Scientific Research Applications

Pharmaceutical Development

The introduction of difluoromethyl groups into organic compounds has been shown to significantly impact their physical properties, such as metabolic stability, solubility, and lipophilicity . These properties are crucial in the development of new pharmaceuticals. 2-(Difluoromethyl)-4-fluorophenol could be used to modify existing pharmaceutical compounds, potentially leading to medications with improved efficacy and reduced side effects.

Agrochemical Synthesis

In agrochemistry, the stability of active ingredients is paramount. The difluoromethyl group can enhance the stability of these compounds against hydrolysis and oxidation . This could extend the shelf life and effectiveness of agrochemical products when 2-(Difluoromethyl)-4-fluorophenol is incorporated into their structures.

Material Sciences

The unique properties imparted by the difluoromethyl group, such as increased lipophilicity, can be beneficial in creating materials with specific desired characteristics . For instance, 2-(Difluoromethyl)-4-fluorophenol could be used in the synthesis of polymers with enhanced durability and chemical resistance.

Late-Stage Functionalization

Late-stage functionalization is a powerful tool in organic synthesis, allowing for the introduction of functional groups at the final stages of compound synthesis2-(Difluoromethyl)-4-fluorophenol can serve as a reagent for late-stage difluoromethylation, providing access to molecules of pharmaceutical relevance .

Radiolabeling and Imaging

The difluoromethyl group is isosteric and isopolar to the –OH and –SH groups, making it a suitable candidate for F-18 radiolabeling, which is used in positron emission tomography (PET) imaging . 2-(Difluoromethyl)-4-fluorophenol could be used to create novel imaging agents for medical diagnostics.

Future Directions

The field of difluoromethylation has seen significant advancements and continues to generate interest for process chemistry . Future research directions may include the development of more efficient synthesis methods and the exploration of new applications in pharmaceutical, agrochemical, and materials science .

properties

IUPAC Name

2-(difluoromethyl)-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZROIDZMOBRNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-4-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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